molecular formula C11H10N2OS2 B4967970 2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one

2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B4967970
M. Wt: 250.3 g/mol
InChI Key: ZXKBBFNUDYWPMX-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one is a synthetic compound with potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. In

Scientific Research Applications

2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been reported to have potential anticancer activity.

Mechanism of Action

The mechanism of action of 2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). Additionally, it has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been reported to have potential anticancer activity. In vivo studies have shown that this compound has analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one in lab experiments is its potential pharmacological activities, which make it a promising candidate for drug discovery. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, there is a need for more studies on the toxicity and safety of this compound to determine its potential for clinical use.

Synthesis Methods

The synthesis of 2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 4-(methylthio)benzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with ammonium acetate to yield the final compound. This synthesis method has been reported in the literature and has been shown to yield the desired product in good yields.

properties

IUPAC Name

(5Z)-2-amino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-6H,1H3,(H2,12,13,14)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKBBFNUDYWPMX-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one

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